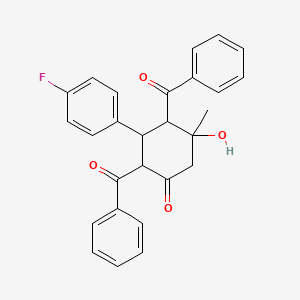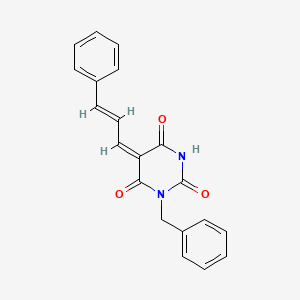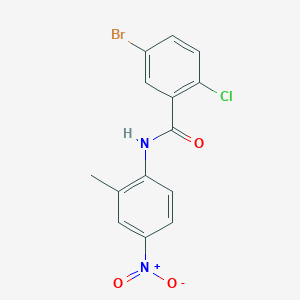
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is a chemical compound that is commonly referred to as EF-24. It is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells.
Mécanisme D'action
EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. EF-24 also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival. Furthermore, EF-24 has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF-24 has been shown to have minimal toxicity to normal cells while having potent anti-cancer effects on cancer cells. EF-24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. EF-24 has also been shown to inhibit cancer cell migration and invasion. In addition, EF-24 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
EF-24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. EF-24 has been extensively studied for its anti-cancer properties, and there is a wealth of information available on its mechanism of action and effects on cancer cells. However, EF-24 has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its effects on normal cells and its potential side effects.
Orientations Futures
There are several future directions for the study of EF-24. One direction is to investigate its effects on other types of cancer cells, such as ovarian and colon cancer cells. Another direction is to investigate its potential as a sensitizer for immunotherapy. EF-24 has also been shown to have anti-inflammatory effects, and there is potential for it to be used in the treatment of inflammatory diseases such as arthritis. Furthermore, EF-24 has been shown to have anti-aging effects in animal models, and there is potential for it to be used in the development of anti-aging therapies.
Conclusion:
In conclusion, EF-24 is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells. EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has several advantages for lab experiments, including its ease of synthesis and extensive research on its effects. There are several future directions for the study of EF-24, including investigating its effects on other types of cancer cells and its potential as an anti-aging therapy.
Méthodes De Synthèse
The synthesis of EF-24 involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde and acetone to form 4-fluoro-1-phenyl-2-propanone. This intermediate is then reacted with benzoyl chloride in the presence of sodium hydroxide to form 2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
EF-24 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and pancreatic cancer cells. EF-24 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, EF-24 has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNXADANTWLGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)
![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)